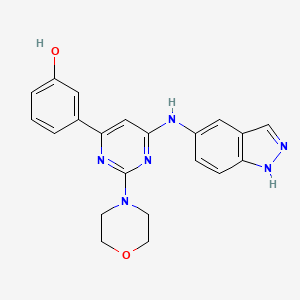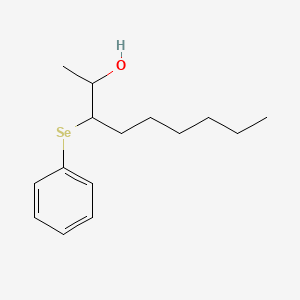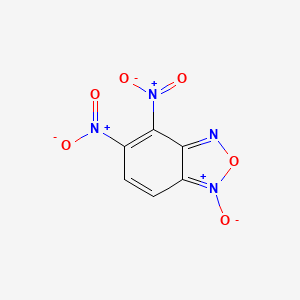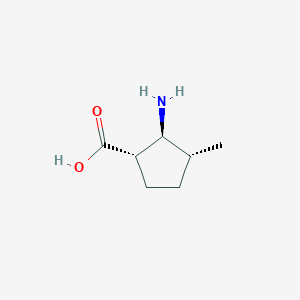
(1S,2S,3R)-2-Amino-3-methylcyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,3R)-2-Amino-3-methylcyclopentanecarboxylic acid is a chiral, non-proteinogenic amino acid. This compound is characterized by its unique cyclopentane ring structure, which includes an amino group and a carboxylic acid group. The stereochemistry of the compound is specified by the (1S,2S,3R) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R)-2-Amino-3-methylcyclopentanecarboxylic acid can be achieved through several methods. One common approach involves the enantioselective synthesis from chiral precursors.
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and enantioselectivity. The use of chiral catalysts and specific reaction conditions, such as controlled temperature and pressure, are crucial to obtaining the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3R)-2-Amino-3-methylcyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1S,2S,3R)-2-Amino-3-methylcyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1S,2S,3R)-2-Amino-3-methylcyclopentanecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Amino-2-hydroxydecanoic acid: Another non-proteinogenic amino acid with similar structural features.
(2S,3R)-3-Methylglutamate: A biologically significant amino acid used in the study of excitatory amino acid transporters.
Uniqueness
(1S,2S,3R)-2-Amino-3-methylcyclopentanecarboxylic acid is unique due to its specific stereochemistry and cyclopentane ring structure, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
757186-25-7 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1S,2S,3R)-2-amino-3-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-4-2-3-5(6(4)8)7(9)10/h4-6H,2-3,8H2,1H3,(H,9,10)/t4-,5+,6+/m1/s1 |
InChI Key |
RDEWDYOMQAEUBN-SRQIZXRXSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@H]1N)C(=O)O |
Canonical SMILES |
CC1CCC(C1N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid](/img/structure/B15160259.png)
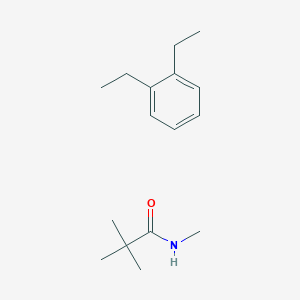
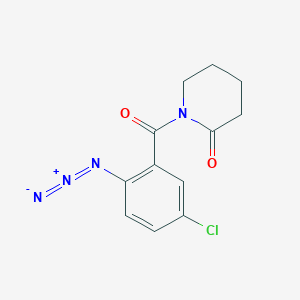
![3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole}](/img/structure/B15160263.png)
![1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B15160265.png)
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide](/img/structure/B15160275.png)
![1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one](/img/structure/B15160293.png)
![3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid](/img/structure/B15160294.png)
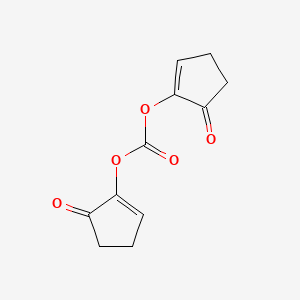
![2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B15160306.png)
